molecular formula C13H18FNO B5464759 N-(sec-butyl)-3-(4-fluorophenyl)propanamide

N-(sec-butyl)-3-(4-fluorophenyl)propanamide

Cat. No.: B5464759
M. Wt: 223.29 g/mol
InChI Key: GWCICTKREAZZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(sec-butyl)-3-(4-fluorophenyl)propanamide” is a complex organic compound. It contains a secondary butyl group (sec-butyl), a fluorophenyl group (4-fluorophenyl), and a propanamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as sec-butylamine) with a suitable carboxylic acid (like 3-(4-fluorophenyl)propanoic acid) in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl group is an aromatic ring, which could participate in π-π interactions and influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom on the phenyl ring, the secondary butyl group, and the amide group. Each of these groups could potentially participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper safety assessments would need to be conducted to determine its potential toxicity and environmental impact .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-3-10(2)15-13(16)9-6-11-4-7-12(14)8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCICTKREAZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.